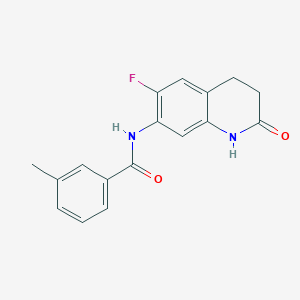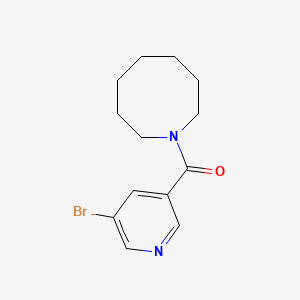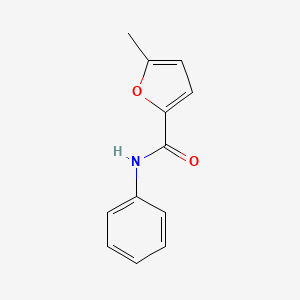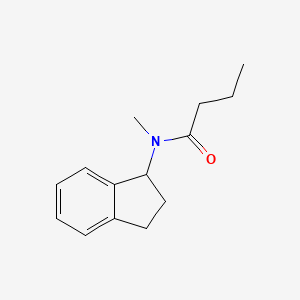
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its potential to enhance physical performance.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, energy metabolism, and glucose uptake in skeletal muscle and liver. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to reduce inflammation in adipose tissue by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been shown to improve physical performance by increasing endurance and reducing fatigue in animal models. It has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to improved endurance capacity. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to increase oxygen uptake and reduce lactate accumulation during exercise, indicating improved aerobic capacity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate PPARδ in various tissues, and its potential to improve physical performance in animal models. However, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has some limitations, including its potential to cause cancer in animal models, its unknown long-term effects on human health, and its potential to enhance athletic performance, which raises ethical concerns.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, including its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases, its effects on mitochondrial function and oxidative stress, its long-term safety and efficacy in humans, and its potential to enhance physical performance in athletes. Moreover, further research is needed to understand the mechanisms underlying the potential carcinogenic effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide and to develop safer and more effective PPARδ agonists for therapeutic use.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide involves several steps, including the condensation of 2-bromo-4-methylpentanoic acid with 2-amino-3-methylbenzoic acid, followed by cyclization with trifluoroacetic anhydride to form the indene ring. The resulting compound is then treated with methylamine to yield N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in adipose tissue. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle and liver.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-14(16)15(2)13-10-9-11-7-4-5-8-12(11)13/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYRHMYOGWAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

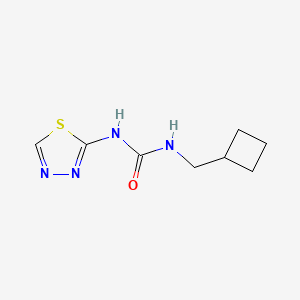
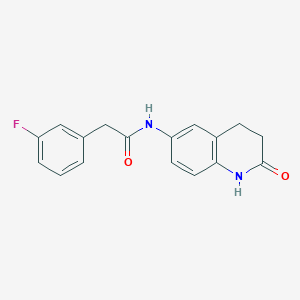
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)

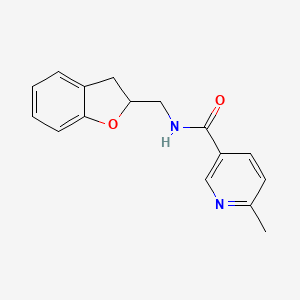
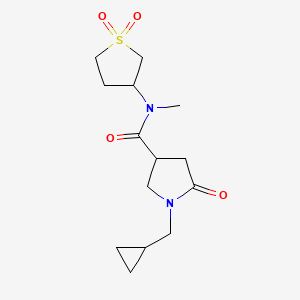
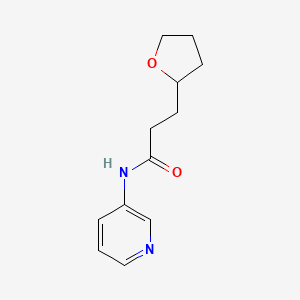
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
